molecular formula C8H13FN2O B1383070 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine CAS No. 2001830-69-7

1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine

Cat. No. B1383070
M. Wt: 172.2 g/mol
InChI Key: NPRYSILZYSWTBA-UHFFFAOYSA-N
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Description

1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, often referred to as 3-fluoroazetidine, is a synthetic organic compound which has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. It is a cyclic, nitrogen-containing heterocycle, and is the smallest possible azetidine derivative. This review will cover the synthesis methods of 3-fluoroazetidine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Building Blocks for Pharmaceuticals : 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine is used in the synthesis of various pharmaceutical compounds. Piron et al. (2011) discussed its role in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, highlighting its potential as a building block in drug development (Piron et al., 2011).

  • Synthon in Medicinal Chemistry : Singh and Umemoto (2011) demonstrated the use of 4-fluoropyrrolidine derivatives, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, in medicinal chemistry applications, notably as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Antibacterial and Anticancer Properties

  • Antimicrobial and Anti-proliferative Activity : Rajulu et al. (2014) synthesized and evaluated new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones, which exhibited significant antibacterial and anticancer properties (Rajulu et al., 2014).

Synthesis of Functionalized Azetidines

  • Synthesis of Azetidin-3-ones : Ye et al. (2011) discussed the synthesis of azetidin-3-ones, which are structurally similar to β-lactams (azetidin-2-ones), using methodologies that could potentially involve 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (Ye, He, & Zhang, 2011).

  • Preparation of Azetidines : Chen et al. (1972) explored the preparation of various azetidines, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, which are useful in the synthesis of more complex molecules (Chen, Hung, Chen, & Ohta, 1972).

Cycloaddition Reactions and Building Blocks

  • Cycloaddition Reactions : McAlpine et al. (2015) demonstrated the synthesis of small 3-fluoropyrrolidines using azomethine ylide chemistry, a process that could incorporate 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (McAlpine et al., 2015).

properties

IUPAC Name

azetidin-3-yl-(3-fluoropyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c9-7-1-2-11(5-7)8(12)6-3-10-4-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYSILZYSWTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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